molecular formula C9H8BrNO2 B2741357 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1154740-47-2

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2741357
CAS No.: 1154740-47-2
M. Wt: 242.072
InChI Key: KJWRSZMBXKQBKZ-UHFFFAOYSA-N
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Description

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their versatile applications in various fields, including materials science, medicinal chemistry, and organic synthesis. The presence of bromine and methyl groups in the structure of this compound imparts unique chemical properties that make it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminophenol with bromine and a suitable carbonyl compound. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Various substituted benzoxazines depending on the nucleophile used.

Scientific Research Applications

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be compared with other benzoxazine derivatives:

    6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.

    5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Lacks the methyl group, which can affect its physical and chemical properties.

    6-chloro-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one:

The unique combination of bromine and methyl groups in this compound imparts distinct properties that can be advantageous for specific applications in research and industry.

Properties

IUPAC Name

6-bromo-5-methyl-4H-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-6(10)2-3-7-9(5)11-8(12)4-13-7/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWRSZMBXKQBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)CO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An ice cold suspension of 2-amino-4-bromo-3-methylphenol (3.81 g, 18.86 mmol) and potassium carbonate (10.42 g, 75 mmol) in N,N-Dimethylformamide (DMF) (25 mL) was treated by dropwise addition of bromoacetyl bromide (1.971 mL, 22.63 mmol). The mixture was warmed to ambient temperature and stirred for one hour. Water was added and the mixture was diluted with ethyl acetate. There were insoluble solids, so the entire mixture was passed through a fine glass frit to afford 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one as an off-white solid (1.20 g, 26%). The filtrate was extracted with ethyl acetate. The extracts were washed with water, then brine, dried over sodium sulfate, filtered and concentrated to give slightly impure 6-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one as a reddish-brown solid (3.05 g, 67%): 1H NMR (400 MHz, DMSO-d6) δ ppm 10.40 (br. s., 1 H), 7.15 (d, J=8.6 Hz, 1 H), 6.79 (d, J=8.6 Hz, 1 H), 4.50 (s, 2 H), 2.30 (s, 3 H); LC/MS (m/z) ES+=242 (M+1).
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